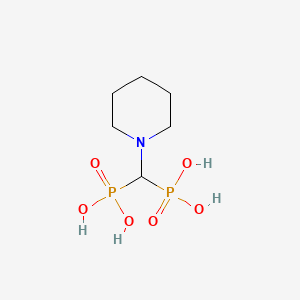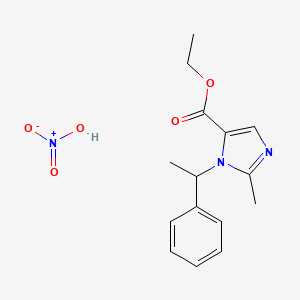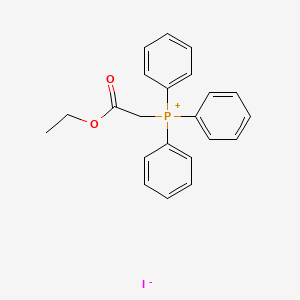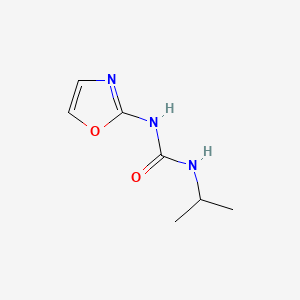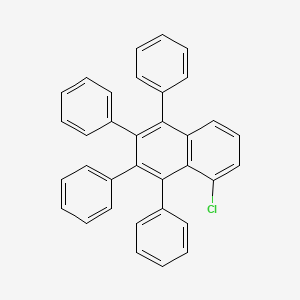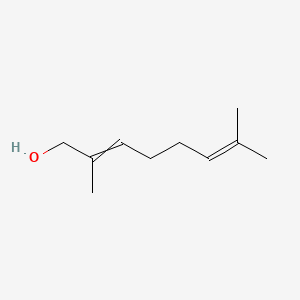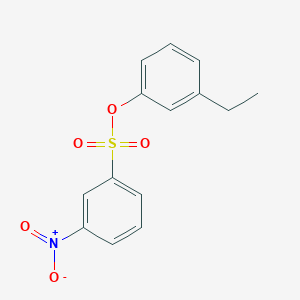![molecular formula C16H13NO4 B14683591 [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate CAS No. 34994-60-0](/img/structure/B14683591.png)
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylprop-2-enyl group and a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with [(Z)-3-phenylprop-2-enol]. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid under reflux conditions. The reaction mixture is heated to around 80°C under an inert atmosphere like argon to prevent oxidation .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow systems. This method involves the reduction and esterification of 4-nitrobenzoic acid in a single step, utilizing catalysts such as palladium on carbon (Pd/C) and operating under high pressure and temperature conditions to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reagents like zinc or tin in dilute mineral acid.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; sulfur trioxide for sulfonation.
Major Products Formed
Reduction: 4-aminobenzoate and [(Z)-3-phenylprop-2-enol].
Substitution: Nitro-substituted or sulfonated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the production of dyes and pharmaceuticals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of the phenylprop-2-enyl group.
Benzocaine (ethyl 4-aminobenzoate): A local anesthetic derived from 4-nitrobenzoic acid.
Uniqueness
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is unique due to the presence of the phenylprop-2-enyl group, which imparts different chemical and biological properties compared to simpler esters like ethyl 4-nitrobenzoate. This structural difference can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
34994-60-0 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H13NO4/c18-16(14-8-10-15(11-9-14)17(19)20)21-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4- |
InChI-Schlüssel |
XCMXILLCTHAGGD-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


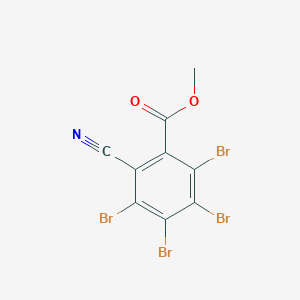
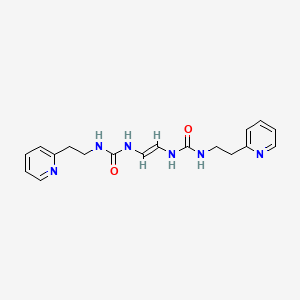
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
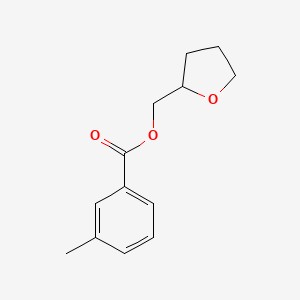
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
